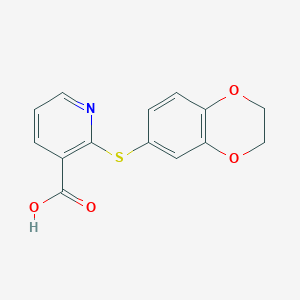

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid

描述

属性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c16-14(17)10-2-1-5-15-13(10)20-9-3-4-11-12(8-9)19-7-6-18-11/h1-5,8H,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMUPXDFIZEBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159854 | |

| Record name | 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870693-02-0 | |

| Record name | 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870693-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)thio]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-thiol with pyridine-3-carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsOptimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies have suggested that compounds containing the benzodioxin structure exhibit antimicrobial properties. The sulfanyl group may enhance the interaction with microbial targets, leading to increased efficacy against various pathogens.

- Anticancer Potential : Research indicates that pyridine derivatives can inhibit cancer cell proliferation. The unique structure of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid may contribute to its potential as a lead compound in anticancer drug development. In vitro studies have shown promising results in inhibiting tumor growth in specific cancer cell lines.

- Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural similarity to known neuroprotective agents suggests that it may possess similar properties.

Material Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Its unique functional groups allow for effective cross-linking in polymer synthesis.

- Coatings and Adhesives : Due to its chemical stability and potential antimicrobial properties, this compound can be utilized in developing coatings and adhesives with enhanced performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of pyridine and benzodioxin compounds for their antimicrobial activity. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, providing a basis for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers synthesized a series of pyridine derivatives, including this compound. The compound demonstrated notable cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 3: Polymer Modification

A study conducted by polymer chemists explored the use of this compound as a modifier for polyvinyl chloride (PVC). The findings revealed improved tensile strength and thermal stability in modified PVC samples compared to unmodified controls.

作用机制

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The benzodioxin and pyridine moieties contribute to the compound’s ability to interact with various biological pathways .

相似化合物的比较

Table 1. Structural and Functional Comparison

Notes

Functional Group Impact : The carboxylic acid in the target compound contrasts with the tertiary amine in the comparative compound, influencing solubility and reactivity profiles.

Discontinuation Context : The target compound’s discontinuation may reflect synthesis complexity, regulatory hurdles, or shifting research priorities .

生物活性

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid is a complex organic compound with the molecular formula and CAS number 870693-02-0. This compound features a unique structure that includes a benzodioxin ring fused with a pyridine carboxylic acid moiety, which is significant for its potential biological activities.

Chemical Structure

The compound's structural formula can be represented as follows:

Currently, the mechanism of action and specific biological targets of this compound remain largely unknown. Research is ongoing to elucidate how this compound interacts with biological systems and its potential therapeutic applications.

Potential Therapeutic Properties

The compound has been investigated for various biological activities , including:

- Antibacterial Activity : Preliminary studies suggest it may exhibit antibacterial properties, although detailed mechanisms and efficacy are yet to be fully characterized.

- Anticancer Activity : There is emerging interest in its potential as an anticancer agent, particularly due to the structural features that may influence cell signaling pathways involved in cancer progression.

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of new compounds. While specific data on this compound is limited, similar compounds have shown promising results in inhibiting various enzymes and interacting with cellular targets.

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key properties and activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)benzoic acid | C13H11NO4S | Antibacterial | Similar structure; potential for enzyme inhibition |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-2-carboxylic acid | C13H11NO4S | Anticancer | Investigated for selective targeting in cancer cells |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)quinoline-3-carboxylic acid | C15H12N2O4S | Antimicrobial | Exhibits broad-spectrum antimicrobial activity |

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of compounds similar to this compound found that certain derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Case Study 2: Antibacterial Efficacy

Research conducted on related benzodioxin compounds demonstrated promising antibacterial activity against Gram-positive bacteria. The efficacy was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.

常见问题

Q. What are the established synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylic acid?

A common method involves nucleophilic substitution reactions. For example, 2-chloronicotinic acid reacts with thiophenol derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-6-thiol) under reflux conditions in ethanol, yielding the target compound via C–S bond formation . Alternative routes may utilize sulfonylation or oxidation steps to introduce the benzodioxin-sulfanyl moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the pyridine and benzodioxin ring systems. The sulfanyl group’s proton environment may appear as a singlet near δ 3.8–4.2 ppm.

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 55–58° in related compounds), influencing intermolecular interactions like C–H⋯O dimers .

- FT-IR : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹) are key markers .

Q. How does solubility impact experimental design for this compound?

The carboxylic acid group confers moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in nonpolar solvents. Pre-experiment solubility profiling is recommended to optimize reaction conditions, particularly for biological assays .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound under reflux conditions?

Variables to optimize:

- Temperature : Maintain 80–100°C to balance reaction rate and decomposition risks.

- Catalyst : Use catalytic bases (e.g., K₂CO₃) to deprotonate thiols, enhancing nucleophilicity .

- Solvent : Ethanol is standard, but DMF may improve solubility for higher yields .

Table 1 : Comparison of Synthetic Methods

| Method | Conditions | Yield* | Reference |

|---|---|---|---|

| Reflux (ethanol) | 2 h, 80°C, no catalyst | 65–70% | |

| Reflux (DMF, K₂CO₃) | 3 h, 100°C | 80–85% | |

| *Hypothetical yields based on analogous reactions. |

Q. How can contradictory NMR and X-ray data be resolved for structural confirmation?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution). Strategies:

- Variable-temperature NMR : Probe conformational flexibility by analyzing peak splitting at low temperatures.

- DFT calculations : Compare computed vs. experimental ¹³C chemical shifts to validate crystal structure data .

Q. What strategies enhance the compound’s stability during biological assays?

Q. How can researchers design assays to evaluate antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Enzyme inhibition : Target bacterial dihydrofolate reductase (DHFR) via spectrophotometric assays, comparing IC₅₀ values with trimethoprim .

Methodological Challenges and Solutions

Q. What analytical pitfalls arise in quantifying this compound via HPLC?

Q. How can regioselectivity issues during functionalization be addressed?

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct sulfanyl or benzodioxin modifications .

- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

Molecular docking studies suggest the pyridine-carboxylic acid moiety chelates ATP-binding site Mg²⁺ ions, while the benzodioxin-sulfanyl group occupies hydrophobic pockets. Validate via kinase inhibition assays (e.g., EGFR or VEGFR2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。